ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate
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Overview
Description
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2), a cyano group (-CN), and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate typically involves multiple steps. One common method starts with the nitration of aniline to produce 2-cyano-4-nitroaniline . This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Ammonia, amines
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Reduction: 2-amino-4-nitroaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-(2-cyano-4-nitroanilino)-2-oxoacetic acid
Scientific Research Applications
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is used in several scientific research fields:
Mechanism of Action
The mechanism of action of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The cyano group can also participate in binding interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the ester and cyano groups.
4-Nitroaniline: Similar structure but lacks the ester and cyano groups.
2-Cyano-4-nitroaniline: Lacks the ester group but has similar functional groups.
Uniqueness
ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group allows for hydrolysis reactions, while the nitro and cyano groups enable various substitution and reduction reactions .
Properties
IUPAC Name |
ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOXDZQHRKIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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